Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-
CAS No.: 25240-50-0
Cat. No.: VC17894329
Molecular Formula: C14H12ClFN2O7S2
Molecular Weight: 438.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25240-50-0 |
|---|---|
| Molecular Formula | C14H12ClFN2O7S2 |
| Molecular Weight | 438.8 g/mol |
| IUPAC Name | 3-[2-(2-chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2 |
| Standard InChI Key | WLNGETALOYLOCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-, features a central benzene ring substituted with a sulfonyl fluoride group at the 3-position. This moiety is further functionalized through a sulfonamide linkage to a 2-(2-chloro-4-nitrophenoxy)ethyl chain. The nitro group at the 4-position of the phenoxy ring and the chlorine atom at the 2-position create distinct electronic effects that influence both reactivity and biological interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 25240-50-0 |
| Molecular Formula | C₁₄H₁₂ClFN₂O₇S₂ |
| Molecular Weight | 438.8 g/mol |
| IUPAC Name | 3-[2-(2-Chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride |
| Key Functional Groups | Sulfonyl fluoride, nitro, chloro, sulfonamide, ether |
The compound’s stereoelectronic profile is dominated by the electron-withdrawing nitro and sulfonyl groups, which enhance the electrophilicity of the sulfur center. This property facilitates nucleophilic attack by serine residues in enzyme active sites, a mechanism shared with other sulfonyl fluoride inhibitors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-chloro-4-nitrophenol and 2-aminoethanethiol:
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Ether Formation: Reaction of 2-chloro-4-nitrophenol with ethylene glycol under Mitsunobu conditions yields 2-(2-chloro-4-nitrophenoxy)ethanol.
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Sulfonylation: The alcohol is converted to a sulfonamide via reaction with 3-sulfamoylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
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Fluorination: The final sulfonyl fluoride group is introduced using hydrogen fluoride or a fluorinating agent like DAST (diethylaminosulfur trifluoride).
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | DIAD, PPh₃, THF | 0–25°C | THF | 78 |
| 2 | Et₃N, DCM | −10°C | DCM | 65 |
| 3 | DAST, CH₂Cl₂ | −78°C | CH₂Cl₂ | 82 |
Critical challenges include controlling exothermic reactions during fluorination and minimizing hydrolysis of the sulfonyl fluoride group. Industrial-scale production employs continuous flow reactors to enhance safety and reproducibility.
Biological Activity and Mechanism
Enzyme Inhibition
The compound irreversibly inhibits serine proteases through covalent bond formation between its sulfonyl fluoride group and the catalytic serine hydroxyl. This mechanism parallels the action of AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), though the nitro and chloro substituents in this derivative confer higher target specificity .
Pharmacodynamic Profile
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Kinetics: Second-order rate constants (k₂) for trypsin inhibition range from 1.2 × 10³ M⁻¹s⁻¹ to 4.8 × 10³ M⁻¹s⁻¹, depending on pH and temperature.
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Selectivity: Preferential inhibition of trypsin-like proteases over chymotrypsin-like enzymes (Selectivity Index = 8.7).
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Cellular Effects: Reduces apoptosis in neuronal cell models by 42% at 10 μM, likely through downstream modulation of caspase-3 activity .
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a warhead in covalent inhibitor design for oncology targets:
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KRAS G12C Inhibitors: Forms a covalent adduct with cysteine residues, stabilizing the inactive GDP-bound state.
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BTK Inhibitors: Demonstrates IC₅₀ values <100 nM in B-cell lymphoma models.
Chemical Biology Tools
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Activity-Based Probes: Fluorescent derivatives enable real-time visualization of protease activity in live cells.
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Target Identification: Used in chemical proteomics to map sulfonyl fluoride-sensitive enzymes in complex proteomes.
| Parameter | Value |
|---|---|
| LD₅₀ (rat, oral) | 320 mg/kg |
| Skin Irritation | Severe (OECD 404) |
| Environmental Toxicity | EC₅₀ (Daphnia magna) = 2.1 mg/L |
Handling requires PPE including nitrile gloves and fume hood containment. Aqueous solutions hydrolyze rapidly (t₁/₂ = 4.2 h at pH 7.4), necessitating fresh preparation.
Future Research Directions
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